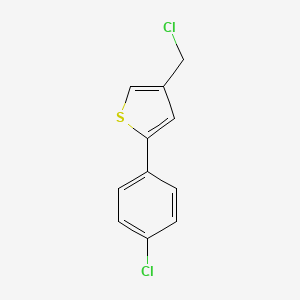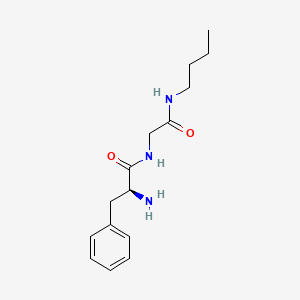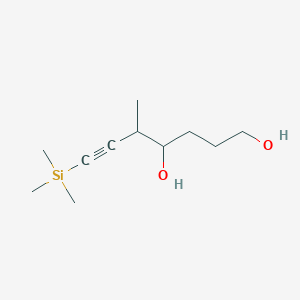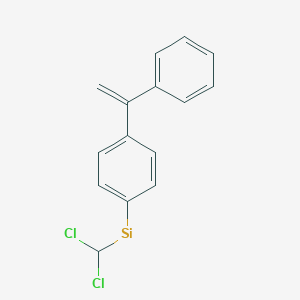
Gold--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold–pyridine (1/1) is a coordination compound where a gold ion is complexed with a pyridine ligand Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is known for its ability to act as a ligand in coordination chemistry The gold ion in this compound typically exists in the +1 oxidation state, forming a stable complex with pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold–pyridine (1/1) can be synthesized through the reaction of gold salts, such as gold chloride (HAuCl4), with pyridine under controlled conditions. One common method involves dissolving HAuCl4 in an aqueous solution and adding pyridine, which acts as a ligand to form the complex. The reaction is typically carried out at room temperature and may require a reducing agent to stabilize the gold ion in the +1 oxidation state .
Industrial Production Methods: Industrial production of gold–pyridine (1/1) may involve similar synthetic routes but on a larger scale. The process would include the purification of the compound through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Gold–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The gold ion in the complex can be oxidized to a higher oxidation state under specific conditions.
Reduction: The gold ion can be reduced back to its elemental form or a lower oxidation state.
Substitution: The pyridine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold or gold nanoparticles.
Substitution: New gold complexes with different ligands.
Scientific Research Applications
Gold–pyridine (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism by which gold–pyridine (1/1) exerts its effects involves the interaction of the gold ion with biological molecules. The gold ion can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to such disruptions . The pyridine ligand helps stabilize the gold ion and facilitates its delivery to the target site.
Comparison with Similar Compounds
Gold–pyridine (1/1) can be compared with other gold complexes, such as:
Gold–phosphine complexes: These have similar catalytic properties but different ligand environments.
Gold–amine complexes: These are often more reactive due to the basic nature of amines.
Gold–thiolate complexes: These are known for their strong binding to biological molecules and are used in medicinal chemistry
Uniqueness: Gold–pyridine (1/1) is unique due to the aromatic nature of pyridine, which provides stability and specific reactivity patterns. The nitrogen atom in pyridine also allows for additional interactions with other molecules, enhancing the compound’s versatility in various applications .
Properties
CAS No. |
514789-98-1 |
|---|---|
Molecular Formula |
C5H5AuN |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
gold;pyridine |
InChI |
InChI=1S/C5H5N.Au/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
IQARQEQNXROFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)

![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)
![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)

![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)

![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)
![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)

